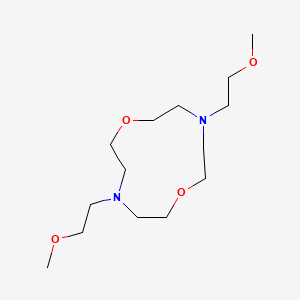
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is a macrocyclic ligand known for its ability to form stable complexes with various metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of appropriate diethanolamine derivatives with ethylene glycol dichloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the macrocyclic structure. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The compound’s macrocyclic structure allows it to form stable complexes with metal ions, which can be studied using techniques such as NMR spectroscopy and potentiometric titration .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., lithium, sodium, potassium), oxidizing agents, and various solvents such as methanol, acetonitrile, and dimethylformamide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from reactions involving this compound are typically metal complexes. These complexes can exhibit different properties depending on the metal ion involved and the reaction conditions. For example, complexes with lithium, sodium, and potassium ions have been studied for their stability and stereochemistry .
科学研究应用
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane has several scientific research applications:
作用机制
The mechanism by which 4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a cavity that can encapsulate metal ions, leading to the formation of highly stable complexes. The stability of these complexes is influenced by factors such as the size and charge of the metal ion, as well as the nature of the solvent .
相似化合物的比较
Similar Compounds
1,4,7,10-Tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane: This compound is similar in structure but contains four nitrogen atoms instead of two, which can affect its complexation properties.
1,4,7,10-Tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane: This analogue has hydroxy groups instead of methoxy groups, which can influence its solubility and reactivity.
Uniqueness
4,10-Bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its specific macrocyclic structure, which provides a balance between flexibility and rigidity. This allows it to form stable complexes with a wide range of metal ions, making it a versatile ligand for various applications .
属性
CAS 编号 |
85726-93-8 |
|---|---|
分子式 |
C14H30N2O4 |
分子量 |
290.40 g/mol |
IUPAC 名称 |
4,10-bis(2-methoxyethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C14H30N2O4/c1-17-9-3-15-5-11-19-13-7-16(4-10-18-2)8-14-20-12-6-15/h3-14H2,1-2H3 |
InChI 键 |
VZOYQNCPKYWDED-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCOCCN(CCOCC1)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Propan-2-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14402911.png)
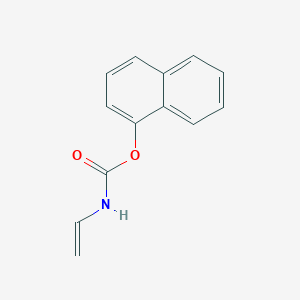
![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)
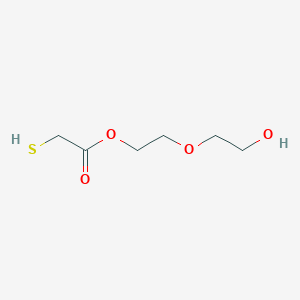
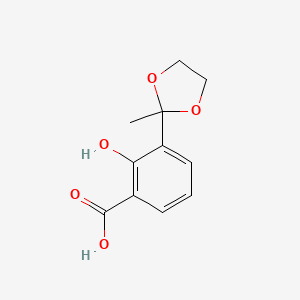
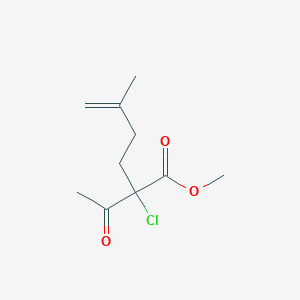
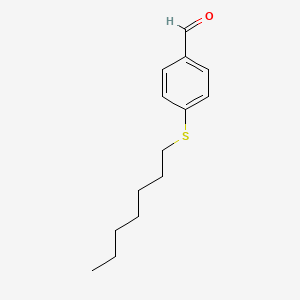
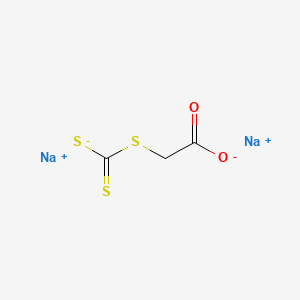

![1-{4-[(E)-(4-Chlorophenyl)diazenyl]phenyl}piperidine](/img/structure/B14402990.png)
stannane](/img/structure/B14402995.png)

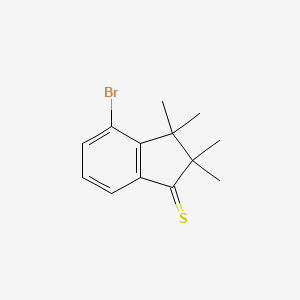
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
